6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one
Description
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core fused with a 1,3-benzodioxole group and a 1,2,4-oxadiazole ring substituted with a methylsulfanylphenyl moiety. The methylsulfanyl and oxadiazole substituents likely enhance lipophilicity and metabolic stability, key factors in drug design .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-31-16-5-2-14(3-6-16)22-23-20(30-25-22)10-11-26-21(27)9-7-17(24-26)15-4-8-18-19(12-15)29-13-28-18/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWRXCAEISDDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.
Introduction of Cyclooctyl Group: The cyclooctyl group can be introduced via nucleophilic substitution reactions using cyclooctyl halides.
Attachment of Fluorobenzyl Group: The fluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a suitable catalyst.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The cyclooctyl group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share core heterocyclic motifs but differ in substituents, influencing their physicochemical and biological properties. Key comparisons include:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s methylsulfanyl and benzodioxole groups confer moderate lipophilicity, comparable to the triazole analog (logP ~3.5 estimated) . The sulfonamide derivative exhibits higher polarity due to its sulfonamide and methoxyethoxy groups.
- Binding Interactions : The oxadiazole’s nitrogen atoms may act as hydrogen-bond acceptors, similar to the triazole in CAS 692737-13-6 , but with distinct spatial orientations affecting target selectivity.
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described using the following features:
- Core Structure : The compound contains a pyridazinone core linked to a benzodioxole moiety and an oxadiazole group.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 378.43 g/mol
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are yet to be extensively documented; however, insights can be drawn from related compounds.
Anticancer Activity
- Mechanism of Action : Compounds containing oxadiazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, derivatives of oxadiazoles have demonstrated activity against telomerase and topoisomerase enzymes .
- Case Studies :
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | Concentration (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | Anticancer | 0.5 - 10 | |
| Benzodioxole Derivative B | Antimicrobial | 1 - 50 | |
| Pyridazinone Derivative C | Anti-inflammatory | 0.1 - 5 |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to This compound . Key findings include:
- Synthesis Techniques : Microwave-assisted synthesis has been employed to enhance yield and purity in the preparation of related compounds .
- In Vitro Studies : Preliminary in vitro assays indicate that such compounds may exhibit cytotoxic effects on specific cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
